molecular formula C15H28O4 B3175782 Isobutyl nonyl oxalate CAS No. 959275-48-0

Isobutyl nonyl oxalate

Cat. No.: B3175782
CAS No.: 959275-48-0
M. Wt: 272.38 g/mol
InChI Key: FFFMBVYSYMUSKR-UHFFFAOYSA-N
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Description

Isobutyl nonyl oxalate is an oxalate ester derived from oxalic acid, esterified with isobutyl (C₄H₉) and nonyl (C₉H₁₉) alcohol groups. Its inferred molecular formula is C₁₅H₂₈O₄, with a molecular weight of 272.38 g/mol (calculated from esterification principles). Its structure features two ester groups linked to the oxalate backbone, conferring unique physicochemical properties compared to mono-esters or other di-esters.

Properties

IUPAC Name

2-O-(2-methylpropyl) 1-O-nonyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-4-5-6-7-8-9-10-11-18-14(16)15(17)19-12-13(2)3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMBVYSYMUSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278838
Record name 1-(2-Methylpropyl) 2-nonyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959275-48-0
Record name 1-(2-Methylpropyl) 2-nonyl ethanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959275-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl) 2-nonyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Isobutyl Nonyl Oxalate and Related Esters
Compound Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key Structural Features
This compound C₁₅H₂₈O₄ 272.38 N/A Di-ester (oxalate backbone)
Nonyl undecyl phthalate C₂₇H₄₄O₄ 432.63 111381-91-0 Di-ester (phthalate backbone)
Isobutyl acrylate C₇H₁₂O₂ 128.17 106-63-8 Mono-ester (acrylate backbone)
Isoamyl acetate C₇H₁₄O₂ 130.18 123-92-2 Mono-ester (acetate backbone)

Key Observations :

  • Branching vs. Linearity: this compound contains branched (isobutyl) and linear (nonyl) chains, similar to Nonyl undecyl phthalate but distinct from simpler esters like Isoamyl acetate.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property This compound Isobutyl Acrylate Isoamyl Acetate
Volatility Low (high MW) High (low MW) Moderate
Solubility Lipophilic Soluble in organics Miscible in organics
Stability Hydrolysis-prone Polymerizes readily Stable under dry conditions
Applications Natural occurrence Polymer production Solvent, flavoring agent

Research Findings :

  • Volatility: this compound’s high molecular weight suggests low volatility, making it suitable for non-evaporative applications like plasticizers or cosmetics. In contrast, Isobutyl acrylate’s volatility aids its use in polymer coatings .
  • Hydrolysis Sensitivity: Oxalate esters hydrolyze to oxalic acid, which may limit their use in aqueous environments. Phthalates like Nonyl undecyl phthalate exhibit greater hydrolytic stability due to their aromatic backbone .
Table 3: Hazard Profiles
Compound Acute Hazards Regulatory Status
This compound Limited data; potential hydrolysis to oxalic acid (toxic) Unregulated, but scrutiny likely due to oxalate linkage
Nonyl undecyl phthalate Suspected endocrine disruptor Restricted under REACH (EU)
Isobutyl acrylate Skin/eye irritant; flammable OSHA exposure limits apply
Isoamyl acetate Narcotic at high doses Generally recognized as safe (GRAS) for food

Critical Notes:

  • Toxicity Pathways : Oxalate esters may pose renal toxicity risks if hydrolyzed in vivo, contrasting with phthalates’ endocrine effects .
  • Handling: Isobutyl acrylate requires solvent-resistant gloves and ventilation due to flammability and irritation risks , whereas this compound’s hazards remain understudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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